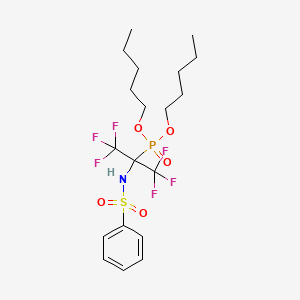
Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate is a complex organophosphorus compound characterized by the presence of a benzenesulfonamido group and a hexafluoropropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonamide with hexafluoropropan-2-ol in the presence of a suitable catalyst to form the benzenesulfonamido-hexafluoropropan intermediate. This intermediate is then reacted with dipentyl phosphonate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate involves its interaction with specific molecular targets. The benzenesulfonamido group can form strong interactions with enzymes or receptors, modulating their activity. The hexafluoropropan-2-yl moiety enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Similar Compounds
Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate: Unique due to its specific combination of functional groups.
Hexafluoroisopropanol: Similar fluorinated compound used in various chemical applications.
Benzenesulfonamide: Shares the benzenesulfonamido group but lacks the fluorinated moiety.
Properties
Molecular Formula |
C19H28F6NO5PS |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-(2-dipentoxyphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H28F6NO5PS/c1-3-5-10-14-30-32(27,31-15-11-6-4-2)17(18(20,21)22,19(23,24)25)26-33(28,29)16-12-8-7-9-13-16/h7-9,12-13,26H,3-6,10-11,14-15H2,1-2H3 |
InChI Key |
AJJRSHPUKABMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(C(C(F)(F)F)(C(F)(F)F)NS(=O)(=O)C1=CC=CC=C1)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















